2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a hydroxyl group and a benzaldehyde moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with formaldehyde in the presence of a base, followed by oxidation to form the desired aldehyde. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as sodium hydroxide or potassium hydroxide can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzoic acid.
Reduction: 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxybenzaldehyde
- 4-Hydroxybenzaldehyde
- 2-Hydroxybenzaldehyde
Uniqueness
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-16(2,12-3-6-14(18)7-4-12)13-5-8-15(19)11(9-13)10-17/h3-10,18-19H,1-2H3 |
InChI Key |
MTKAHNZDHABBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.